3-Butyl-6-methoxy-2-methylquinolin-4-ol
Description
Properties
IUPAC Name |
3-butyl-6-methoxy-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-4-5-6-12-10(2)16-14-8-7-11(18-3)9-13(14)15(12)17/h7-9H,4-6H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCPPRVOLDBWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC2=C(C1=O)C=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-6-methoxy-2-methylquinolin-4-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of p-anisidine with ethyl acetoacetate in ethanol, followed by thermal cyclization and treatment with chloroacetic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-6-methoxy-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various hydroquinoline derivatives.
Scientific Research Applications
3-Butyl-6-methoxy-2-methylquinolin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Butyl-6-methoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 3-Butyl-6-methoxy-2-methylquinolin-4-ol with similar quinoline derivatives:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | Butyl (3), Methoxy (6), Methyl (2), Hydroxyl (4) | C₁₅H₁₉NO₂ | ~245.32* | Enhanced lipophilicity due to butyl group |
| 6-Methoxy-2-methylquinolin-4-ol | Methoxy (6), Methyl (2), Hydroxyl (4) | C₁₁H₁₁NO₂ | 189.21 | Lacks butyl group; simpler structure |
| 3-Chloro-6-methoxyquinolin-4-ol | Chloro (3), Methoxy (6), Hydroxyl (4) | C₁₀H₈ClNO₂ | 209.63 | Chloro substituent enhances bioactivity |
| 2-Methyl-4-trifluoromethyl-quinolin-6-ol | Trifluoromethyl (4), Methyl (2), Hydroxyl (6) | C₁₁H₈F₃NO | 227.18 | Fluorine improves metabolic stability |
| 4-Methylquinolin-6-ol | Methyl (4), Hydroxyl (6) | C₁₀H₉NO | 159.19 | Minimal substitution; baseline activity |
*Estimated based on structural analogs.
Physicochemical Properties
- Synthetic Complexity : Introducing the butyl group likely requires alkylation or cross-coupling reactions, contrasting with simpler chlorination () or methoxylation () routes.
Unique Advantages and Limitations
- Advantages :
- The butyl group may enhance pharmacokinetic properties (e.g., half-life) compared to smaller substituents.
- Synergy between methoxy (electron-donating) and hydroxyl (hydrogen-bonding) groups could amplify target engagement.
- Limitations :
- Increased molecular weight (~245 g/mol) may hinder blood-brain barrier penetration.
- Synthetic challenges in introducing the butyl group could affect scalability.
Q & A
Q. What are the standard synthetic routes for 3-Butyl-6-methoxy-2-methylquinolin-4-ol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting from quinoline derivatives. Key steps include:
- Alkylation/Substitution : Introducing the butyl group at the 3-position via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions (e.g., AlCl₃ catalysis) .
- Methoxy Group Introduction : Electrophilic substitution using methoxylation reagents (e.g., CH₃ONa in DMF) at the 6-position .
- Hydroxyl Group Protection/Deprotection : Temporary protection (e.g., acetyl groups) to prevent undesired oxidation during synthesis .
Q. Critical Factors :
- Temperature : Higher temperatures (80–100°C) improve reaction rates but may reduce selectivity.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is essential for >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, methoxy singlet at δ 3.8 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O) and quaternary carbons (e.g., C-4 hydroxyl at δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 285.1834) and fragmentation patterns .
- IR Spectroscopy : Detects O-H (3200–3500 cm⁻¹) and C-O (1250 cm⁻¹) stretches .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
Methodological Answer: Contradictions often arise from:
- Cell Line Variability : Use standardized cell lines (e.g., HEK-293 for cytotoxicity, RAW 264.7 for inflammation) .
- Dose-Dependent Effects : Conduct full dose-response curves (e.g., 1–100 µM) to identify therapeutic windows (see Table 1) .
- Assay Interference : Control for autofluorescence (common in quinoline derivatives) using fluorometric assays with background subtraction .
Table 1 : Inflammatory Cytokine Inhibition in RAW 264.7 Macrophages
| Cytokine | Control (pg/mL) | 10 µM Treatment (pg/mL) |
|---|---|---|
| TNF-α | 250 ± 15 | 150 ± 10* |
| IL-6 | 300 ± 20 | 180 ± 12* |
| IL-1β | 200 ± 10 | 100 ± 8* |
| *P < 0.05 vs. control |
Q. What computational strategies predict the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to map electron density. The 5- and 7-positions are electron-rich due to methoxy and hydroxyl groups, favoring electrophilic attack .
- Retrosynthetic Analysis : Tools like Reaxys or SciFinder identify feasible pathways by analogy to similar quinolines (e.g., 6-methoxy-4-methylquinolin-2-ol) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. ethanol) on reaction kinetics .
Q. How do structural modifications (e.g., replacing the butyl group) impact bioactivity?
Methodological Answer:
- Alkyl Chain Length : Shorter chains (methyl, ethyl) reduce lipophilicity, decreasing membrane permeability but improving solubility .
- Halogen Substitution : Adding Cl at the 3-position (as in 3-chloro-6-methoxyquinolin-4-ol) enhances antibacterial activity (MIC: 1.5 µg/mL vs. >5 µg/mL for bromo analogs) .
- Methoxy Position : Moving the methoxy group from C6 to C8 reduces anti-inflammatory efficacy by 40% due to steric hindrance .
Q. What experimental designs optimize ultrasound-assisted synthesis for scaled-up production?
Methodological Answer:
- Ultrasound Parameters : Frequency (20–40 kHz) and power (50–100 W) influence cavitation efficiency. Optimal sonication time: 15–30 min .
- Continuous Flow Reactors : Improve yield (85% vs. 65% batch) by maintaining consistent temperature and mixing .
- In-line Monitoring : Use FTIR or HPLC to track reaction progress and intermediate stability .
Q. How can researchers validate the reproducibility of biological activity data across labs?
Methodological Answer:
- Inter-lab Collaboration : Share protocols for cell culture (e.g., passage number, serum concentration) .
- Reference Standards : Use commercially available quinoline derivatives (e.g., chloroquine) as positive controls .
- Data Transparency : Publish raw data (e.g., ELISA absorbance values) and statistical methods (e.g., ANOVA with post-hoc tests) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
